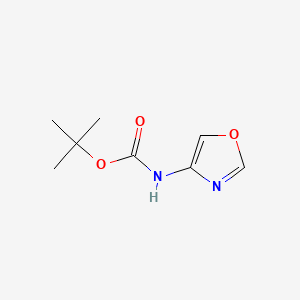

tert-Butyl oxazol-4-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1,3-oxazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSAVSFTBFWLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717601 | |

| Record name | tert-Butyl 1,3-oxazol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314931-66-2 | |

| Record name | tert-Butyl 1,3-oxazol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,3-oxazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to tert-Butyl oxazol-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of medicinal chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. tert-Butyl oxazol-4-ylcarbamate (CAS No. 1314931-66-2) has emerged as a valuable heterocyclic intermediate, prized for its unique combination of a stable oxazole core and a versatile, protected amine. The oxazole ring serves as a robust bioisostere for amide and ester functionalities, often enhancing metabolic stability and modulating pharmacokinetic properties. Simultaneously, the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective, sequential chemical transformations, making it an indispensable tool in multi-step synthetic campaigns. This technical guide provides an in-depth analysis of the synthesis, properties, and strategic applications of this compound, offering field-proven insights and detailed protocols for its use in pharmaceutical research and development.

Physicochemical and Structural Properties

This compound is a solid at room temperature, possessing the key structural features of a Boc-protected amine directly attached to the C4 position of an oxazole ring. This arrangement provides a stable, yet readily deprotectable, nitrogen nucleophile on a metabolically resilient heterocyclic scaffold.[1][2]

| Property | Value | Source(s) |

| CAS Number | 1314931-66-2 | [3][4] |

| Molecular Formula | C₈H₁₂N₂O₃ | [4] |

| Molecular Weight | 184.19 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage | 2-8°C, under inert atmosphere, dry seal | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is logically approached as a two-stage process: first, the formation of the core 4-aminooxazole heterocycle, followed by the protection of its exocyclic amine. While numerous methods exist for constructing substituted oxazoles, a direct, high-yield synthesis of the unsubstituted 4-aminooxazole precursor is less commonly documented. However, a plausible and scalable route can be designed based on established heterocyclic chemistry principles.

Stage 1: Synthesis of 4-Aminooxazole (Precursor)

The formation of the 4-aminooxazole ring can be achieved from simple, commercially available starting materials. One effective, albeit classical, approach involves the reaction of an α-acylamino aldehyde with a dehydrating agent, often phosphorus oxychloride (POCl₃) in a suitable solvent like dimethylformamide (DMF), analogous to a Vilsmeier-Haack type cyclization.[1][6][7] The reaction proceeds through the formation of an electrophilic Vilsmeier reagent which facilitates the cyclodehydration.

Stage 2: N-Boc Protection of 4-Aminooxazole

The protection of the primary amino group of 4-aminooxazole is a standard and high-yielding transformation in organic synthesis.[8] The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O).[9] The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

The causality behind this choice is clear: the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[9] The base serves to neutralize the protonated amine intermediate and the resulting tert-butoxide, driving the reaction to completion. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying purification.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [myskinrecipes.com]

- 3. vixra.org [vixra.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Quizartinib | C29H32N6O4S | CID 24889392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to tert-Butyl oxazol-4-ylcarbamate: A Keystone Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, tert-butyl oxazol-4-ylcarbamate has emerged as a significant heterocyclic building block. Its unique structural amalgamation of an oxazole core and a Boc-protected amine functionality offers a gateway to a diverse range of biologically active molecules. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] The tert-butoxycarbonyl (Boc) protecting group, in turn, provides a robust yet readily cleavable handle, enabling selective chemical transformations in multi-step synthetic sequences. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, characterization, and critical applications in the development of novel therapeutics.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. The key physicochemical properties are summarized in the table below, providing essential data for its use in synthetic chemistry and drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₃ | [3] |

| Molecular Weight | 184.19 g/mol | [3] |

| CAS Number | 1314931-66-2 | [3] |

| IUPAC Name | tert-butyl N-(1,3-oxazol-4-yl)carbamate | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of a 4-aminooxazole precursor. The causality behind this experimental choice lies in the nucleophilicity of the exocyclic amine on the oxazole ring, which readily reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is widely employed for the Boc-protection of amines due to its high efficiency and the clean nature of the reaction byproducts.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminooxazole hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-aminooxazole hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.

Section 3: Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. Each method provides a layer of validation, contributing to a self-validating system of quality control.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) is typically used. The purity is determined by the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

-

In the ¹H NMR spectrum, characteristic signals include a singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group, and distinct signals for the oxazole ring protons.

-

The ¹³C NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm, the carbonyl carbon of the carbamate at approximately 153 ppm, and signals corresponding to the carbons of the oxazole ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, and the expected [M+H]⁺ ion would be observed at m/z 185.09.

Section 4: Applications in Drug Discovery and Development

The strategic importance of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of oncology and inflammatory diseases. The carbamate moiety itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate.[5][6]

Role in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8] The oxazole scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif or a scaffold to orient other pharmacophoric elements.[9] The Boc-protected amine of this compound allows for its incorporation into a larger molecule, with subsequent deprotection under acidic conditions to reveal a primary or secondary amine. This newly liberated amine can then be further functionalized, for example, by forming an amide bond with a carboxylic acid, to complete the synthesis of the target kinase inhibitor.

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Coupling Reaction\n(e.g., Suzuki, Buchwald-Hartwig)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Intermediate A", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Boc Deprotection\n(e.g., TFA, HCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Amine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Amide Coupling", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Final Kinase Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Reactant"]; B -> C [label="Product"]; C -> D [label="Reactant"]; D -> E [label="Product"]; E -> F [label="Reactant"]; F -> G [label="Product"]; }

Utility in the Synthesis of Other Bioactive Molecules

Beyond kinase inhibitors, the oxazole-4-carboxamide moiety, which can be derived from this compound, is found in compounds with a wide range of biological activities, including antiviral and anti-inflammatory properties.[1][2] The ability to readily introduce and then modify the amine functionality makes this building block valuable for structure-activity relationship (SAR) studies in early-stage drug discovery programs.

Section 5: Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined structure, coupled with the robust and selectively cleavable Boc-protecting group, provides a reliable platform for the synthesis of complex heterocyclic compounds. Its application in the development of kinase inhibitors and other biologically active molecules underscores its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and characterization is essential for its effective utilization in the creation of next-generation therapeutics.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Deshpande, S., et al. (2023). FDA approved drugs with oxazole nucleus. ResearchGate. [Link]

-

Li, Z., et al. (2022). Recent advance in oxazole-based medicinal chemistry. ResearchGate. [Link]

-

Stoltz, B. M., & T. T. (2009). PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-(4S)-). National Institutes of Health. [Link]

-

Lee, S. H., et al. (2009). Oxadiazole-diarylpyrazole 4-carboxamides as cannabinoid CB1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 19(7), 2050-2054. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 181-190. [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

- US Patent US10059714B2. (2018). Protein kinase B inhibitors.

-

Wang, X., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

- WO Patent WO2023249970A1. (2023). Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]

-

Stoltz, B. M. (2009). PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl). Caltech. [Link]

-

US Patent US20130158028A1. (2013). Imidazo[4,5-b]pyridine derivatives as aurora kinase inhibitors. Google Patents. [Link]

-

Al-Ostoot, F. H., et al. (2024). Chemical structures of CA-4, isoxazole-carboxamide series, and... ResearchGate. [Link]

-

Ciufolini, M. A., et al. (2010). Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates. ElectronicsAndBooks. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Vaickelioniene, R., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]

-

Kumar, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Vaickelioniene, R., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. [Link]

-

WO Patent WO2020055976A1. (2020). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][5][10]triazolo[4,3-a][5][10]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. PubChem. [Link]

- US Patent US7169791B2. (2007). Inhibitors of tyrosine kinases.

-

Neda, I., et al. (2009). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. REVUE ROUMAINE DE CHIMIE, 54(11), 935-941. [Link]

-

Vaickelioniene, R., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-113. [Link]

-

Abdul Manan, F., et al. (2025). Synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 10. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Protected Heterocycle

An In-depth Technical Guide to tert-Butyl oxazol-4-ylcarbamate

In the landscape of modern medicinal chemistry and organic synthesis, progress is often dictated by the availability of versatile, highly functionalized building blocks. This compound (CAS No. 1314931-66-2) has emerged as a molecule of significant strategic value.[1][2] At its core, it is a protected form of 4-aminooxazole, a five-membered aromatic heterocycle. The oxazole ring system is a privileged scaffold, recognized for its role as a stable bioisostere for amide and ester functionalities, which can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[3][4]

The true synthetic utility of this compound, however, lies in the tert-butyloxycarbonyl (Boc) protecting group attached to the amine. This acid-labile group effectively "masks" the nucleophilic and basic nitrogen atom, allowing chemists to perform a wide range of chemical transformations on other parts of a molecule without interference.[5] The Boc group can then be selectively removed under mild acidic conditions, revealing the primary amine for subsequent functionalization.[6][7] This guide provides a detailed exploration of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical reagent dictate its handling, reactivity, and analytical characterization. This compound is typically an off-white solid under standard conditions.[8] A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1314931-66-2 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O₃ | [1] |

| Molecular Weight | 184.19 g/mol | [9] |

| Appearance | Off-white solid | [8] |

| Solubility | Soluble in many organic solvents | [10] |

| Hazard Summary | Harmful if swallowed, causes skin irritation, may cause respiratory irritation. | [1][9] |

Spectroscopic Signatures

While a specific, dedicated spectrum for this exact compound is not publicly available in the search results, its structure allows for predictable spectroscopic features based on analogous compounds.

-

¹H NMR: The most characteristic signal is a sharp singlet at approximately δ 1.45-1.51 ppm, integrating to 9 protons, which corresponds to the chemically equivalent methyl groups of the tert-butyl moiety.[11][12] Protons on the oxazole ring would appear in the aromatic region, typically as singlets.

-

¹³C NMR: The spectrum would feature distinct signals for the quaternary carbon of the tert-butyl group (around 80 ppm) and the methyl carbons (around 28 ppm).[12] The carbonyl carbon of the carbamate would appear around 152-155 ppm.[12] Signals for the oxazole ring carbons would also be present in the aromatic region.[11][13]

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the carbamate group, typically in the range of 1680-1725 cm⁻¹.[11] An N-H stretching band would also be visible around 3300-3400 cm⁻¹.

Synthesis and Chemical Reactivity

Synthesis Protocol: Boc Protection of 4-Aminooxazole

The most direct and common method for preparing this compound is the reaction of a 4-aminooxazole precursor with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for installing the Boc protecting group onto a primary or secondary amine.[14] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on standard N-Boc protection procedures.[10][14]

-

Dissolution: Dissolve the 4-aminooxazole starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents), to the solution to act as a proton scavenger.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 to 1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity: The Duality of Protection and Deprotection

The reactivity of this compound is centered on the Boc-protected amine. The Boc group is designed to be robust under basic, nucleophilic, and many oxidative/reductive conditions, yet easily removable under acidic conditions.[5]

Primary Reaction: Acid-Catalyzed Deprotection

The cleavage of the Boc group is the most critical reaction for this molecule's application. It proceeds via an acid-catalyzed mechanism where the carbonyl oxygen is protonated, leading to the collapse of the carbamate and the formation of a stable tert-butyl cation, which is then neutralized.[5][6] A variety of acidic reagents can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.[7]

-

Strong Acids: Trifluoroacetic acid (TFA) in DCM is a common and highly effective method for rapid deprotection.

-

Milder Acids: Aqueous phosphoric acid or HCl in dioxane provide milder alternatives when TFA-sensitive groups are present.[6]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 1314931-66-2 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. tert-Butyl 1,2-oxazol-3-ylcarbamate | C8H12N2O3 | CID 21992950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 12. rsc.org [rsc.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of tert-Butyl oxazol-4-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to tert-butyl oxazol-4-ylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing from the commercially available ethyl oxazole-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis.

Introduction: The Significance of this compound

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic and steric properties contribute to favorable interactions with various biological targets. The 4-aminooxazole core, in particular, serves as a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis to temporarily mask the reactivity of an amine functionality, allowing for selective transformations at other positions of a molecule. The title compound, this compound, combines these key features, making it a highly sought-after intermediate for the construction of novel pharmaceutical agents.

This guide details a reliable three-step synthesis of this compound, beginning with the hydrolysis of ethyl oxazole-4-carboxylate, followed by a one-pot Curtius rearrangement and in-situ Boc protection.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in three key stages, as illustrated in the workflow diagram below. This approach ensures high yields and purity of the final product.

A Technical Guide to tert-Butyl N-(1,3-oxazol-4-yl)carbamate: A Key Intermediate in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(1,3-oxazol-4-yl)carbamate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. While specific, peer-reviewed synthesis protocols and experimental characterization data for this compound (CAS No. 1314931-66-2) are not widely published, this document consolidates essential information regarding its chemical properties, a representative synthetic approach based on established organic chemistry principles, expected analytical characteristics, and its role as an intermediate in the development of targeted therapeutics, such as kinase inhibitors. This guide is intended to provide both a theoretical foundation and a practical framework for scientists working with this and structurally related molecules.

Introduction and Strategic Importance

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its ability to act as a bioisostere for ester and amide functionalities, coupled with its capacity to engage in hydrogen bonding and other non-covalent interactions, makes it a valuable component in the design of enzyme inhibitors and receptor modulators.[1]

tert-Butyl N-(1,3-oxazol-4-yl)carbamate serves as a crucial intermediate by providing the oxazole core with a synthetically versatile protected amine. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of reaction conditions and its facile, orthogonal removal under acidic conditions. This allows for selective functionalization at other positions of a molecule before revealing the 4-amino group of the oxazole for subsequent coupling or derivatization, a common strategy in the multi-step synthesis of complex drug candidates.

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

Chemical Properties

The key physicochemical data for tert-butyl N-(1,3-oxazol-4-yl)carbamate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(1,3-oxazol-4-yl)carbamate | N/A |

| Synonyms | tert-Butyl oxazol-4-ylcarbamate | N/A |

| CAS Number | 1314931-66-2 | [2] |

| Molecular Formula | C₈H₁₂N₂O₃ | [3] |

| Molecular Weight | 184.19 g/mol | [3] |

| Monoisotopic Mass | 184.0848 Da | [3] |

| Appearance | Off-white to white solid (Typical) | N/A |

| Predicted XlogP | 1.2 | [3] |

Safety and Handling

Proper handling is crucial for laboratory safety. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[5]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. Seek medical attention if irritation persists. If inhaled, move to fresh air. If ingested, rinse mouth and seek medical attention.

Synthesis and Reaction Mechanism

The synthesis of tert-butyl N-(1,3-oxazol-4-yl)carbamate involves two primary stages: the formation of the 4-aminooxazole precursor and its subsequent protection with a Boc group.

Synthesis of 4-Aminooxazole Precursor

The synthesis of substituted 4-aminooxazoles is an active area of research. Modern methods often involve multi-component reactions or the cyclization of functionalized precursors. For instance, general strategies include the reaction of N-alkynylamides with dioxazoles or Tf₂O-promoted activation of amides for reaction with umpolung reagents.[4] These advanced methods provide access to a variety of substituted aminooxazoles, including the unsubstituted 4-aminooxazole required for this synthesis.

General Protocol for Boc Protection

While a specific, validated protocol for this compound is not available in peer-reviewed literature, the following represents a standard and reliable method for the N-Boc protection of heterocyclic amines. This procedure is based on well-established chemical principles.

Disclaimer: This is a representative protocol and may require optimization for substrate-specific conditions, including reaction time, temperature, and purification method.

Reaction Scheme:

Materials:

-

4-Aminooxazole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Step-by-Step Methodology:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminooxazole (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add the base (e.g., TEA, 1.2 eq) to the stirred solution.

-

In a separate flask, dissolve Di-tert-butyl dicarbonate (1.1 eq) in a small amount of the anhydrous solvent.

-

Add the Boc₂O solution dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of water or saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography or recrystallization.

Boc Protection Workflow Diagram

Reaction Mechanism

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The amine acts as the nucleophile, and the Boc anhydride is the electrophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminooxazole attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and a tert-butyl carbonate anion is eliminated as a leaving group.

-

Deprotonation: The tert-butyl carbonate is unstable and readily breaks down into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the positively charged nitrogen atom, yielding the final neutral carbamate product and tert-butanol. The added base (e.g., TEA) can also facilitate this final deprotonation step.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. The following are the expected analytical and spectroscopic characteristics.

Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Singlet, 9H: Around δ 1.5 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.- Singlet, 1H (broad): Corresponding to the N-H proton of the carbamate; chemical shift can be variable and concentration-dependent.- Singles, 1H each: Two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) for the two oxazole ring protons (H2 and H5). |

| ¹³C NMR | - Quaternary Carbon: Around δ 80-82 ppm for the quaternary carbon of the tert-butyl group.- Methyl Carbons: Around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.- Carbonyl Carbon: Around δ 152-156 ppm for the carbamate C=O.- Oxazole Carbons: Signals in the range of δ 120-155 ppm corresponding to the C2, C4, and C5 carbons of the oxazole ring. |

| FT-IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.- C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbamate carbonyl.- C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the oxazole ring. |

| Mass Spec. | - [M+H]⁺: Predicted at m/z 185.0921.[3]- [M+Na]⁺: Predicted at m/z 207.0740.[3] |

Purity Analysis: TLC and HPLC

Chromatographic methods are essential for monitoring reaction progress and assessing final product purity.

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The more polar product should have a lower Rf than the less polar 4-aminooxazole starting material.

-

Visualization: UV light (254 nm) will show the aromatic oxazole ring. Staining with potassium permanganate (KMnO₄) or ninhydrin (if deprotection occurs on the plate) can also be used.

High-Performance Liquid Chromatography (HPLC):

-

Method: A reverse-phase (RP-HPLC) method is typically used.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 10% to 95% ACN over 15-20 minutes.

-

Detection: UV detection at a wavelength such as 220 nm or 254 nm.

-

Outcome: The product should appear as a single major peak. Purity is determined by the peak area percentage.

Applications in Medicinal Chemistry

tert-Butyl N-(1,3-oxazol-4-yl)carbamate is a valuable building block for constructing more complex molecules, particularly kinase inhibitors. The Boc-protected amine allows for reactions such as Suzuki or Stille couplings to be performed on a halogenated oxazole core, or for the oxazole itself to be built upon a more complex fragment, before the amine is deprotected for a final coupling step.

While specific examples citing CAS 1314931-66-2 are scarce in journal literature, its structural motif is highly relevant. For example, related oxazole and isoxazole cores are central to potent kinase inhibitors like AC220 (Quizartinib), a FLT3 inhibitor. Patents in the field of kinase inhibitors frequently describe the synthesis of complex heterocyclic molecules where a Boc-protected amine on a heterocyclic ring is a key intermediate step, underscoring the industrial relevance of compounds like tert-butyl N-(1,3-oxazol-4-yl)carbamate.

The typical synthetic utility involves deprotection of the Boc group using a strong acid like trifluoroacetic acid (TFA) in DCM, which cleanly yields the free amine (as a TFA salt) and volatile byproducts (isobutylene and CO₂). This unmasked amine is then ready for subsequent reactions such as amide bond formation, urea formation, or reductive amination.

Conclusion

tert-Butyl N-(1,3-oxazol-4-yl)carbamate is a strategically important, albeit under-documented, building block for synthetic and medicinal chemistry. Its value lies in the combination of the biologically relevant oxazole scaffold with the synthetically robust Boc-protected amine. This guide provides a framework for its synthesis, characterization, and application based on established chemical principles, offering a solid foundation for researchers aiming to incorporate this versatile intermediate into their drug discovery programs. The development of a citable, peer-reviewed synthesis and full experimental characterization would be a valuable contribution to the field.

References

-

Wang, Q., et al. (2020). General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. The Journal of Organic Chemistry. Available at: [Link]

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound Chemical Safety Data Sheet.

- Ambeed. (n.d.). 1235406-42-4 | tert-Butyl thiazol-4-ylcarbamate.

-

PubChem. (n.d.). tert-Butyl n-(1,3-oxazol-4-yl)carbamate. Retrieved from National Center for Biotechnology Information, PubChem Compound Database; CID=55295697. Available at: [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet - tert-Butyl carbamate.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

-

Sturdivant, J. M., et al. (Assignee: Aerie Pharmaceuticals Inc.). (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent 9,643,927-B1. Available at: [Link]

- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Available at: [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

-

Xu, B., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 647-661. Available at: [Link]

Sources

- 1. 1235406-42-4 | tert-Butyl thiazol-4-ylcarbamate | Amides | Ambeed.com [ambeed.com]

- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Solubility of tert-Butyl Oxazol-4-ylcarbamate for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of tert-butyl oxazol-4-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding the solubility of this compound is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics to formulation and bioavailability. This document will delve into the physicochemical properties of this compound, present plausible solubility data in a range of relevant solvents, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. Furthermore, we will explore the critical factors influencing its solubility and offer insights into optimizing dissolution for various research and development applications.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its journey from a laboratory curiosity to a viable therapeutic agent.[2] Poor aqueous solubility, in particular, can lead to significant challenges in formulation, resulting in low bioavailability and hindering clinical development.[3][4] this compound, with its protected amine functionality on an oxazole ring, presents a unique set of physicochemical characteristics that govern its solubility profile. A thorough understanding of these properties is essential for chemists and formulation scientists to control its behavior in various solvent systems, thereby ensuring reproducible experimental outcomes and paving the way for successful drug development.

Physicochemical Properties of this compound

-

Molecular Formula: C₈H₁₂N₂O₃[5]

-

Molecular Weight: 184.19 g/mol [6]

-

Predicted XlogP: 1.2[5]

-

Structure: The molecule contains a lipophilic tert-butyl group and a polar oxazole ring with a carbamate linkage. The oxazole ring contains both a nitrogen and an oxygen atom, which can participate in hydrogen bonding. The carbamate group also has hydrogen bond donor and acceptor capabilities.

-

pKa: The oxazole ring is weakly basic. The carbamate proton is weakly acidic. Estimating the pKa values is crucial for understanding the pH-dependent solubility. The basic pKa is likely to be in the range of 2-3, while the acidic pKa of the carbamate NH is expected to be above 10.

Caption: Key molecular features of this compound influencing its solubility.

Solubility Profile: A Practical Overview

The following table presents hypothetical but scientifically plausible solubility data for this compound in a selection of common pharmaceutical solvents at ambient and elevated temperatures. This data is intended to serve as a practical guide for experimental design.

| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) | Polarity Index | Comments |

| Water (pH 7.0) | 25 | ~ 0.5 | 10.2 | Low aqueous solubility is expected due to the lipophilic tert-butyl group. |

| Water (pH 7.0) | 50 | ~ 1.2 | 10.2 | Solubility is expected to increase with temperature. |

| Ethanol | 25 | > 50 | 5.2 | High solubility anticipated in polar protic solvents. |

| Isopropyl Alcohol | 25 | > 40 | 3.9 | Good solubility in common alcohols. |

| Acetone | 25 | > 100 | 5.1 | Very soluble in polar aprotic solvents. |

| Acetonitrile | 25 | > 80 | 5.8 | High solubility is likely. |

| Dichloromethane | 25 | > 150 | 3.1 | Excellent solubility in chlorinated solvents. |

| Tetrahydrofuran (THF) | 25 | > 150 | 4.0 | Very high solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | 7.2 | Expected to be freely soluble, a common solvent for stock solutions.[7] |

| n-Heptane | 25 | < 0.1 | 0.1 | Poorly soluble in non-polar aliphatic solvents. |

Experimental Protocols for Solubility Determination

To ensure scientific rigor, it is essential to employ validated methods for solubility determination. We will outline two standard approaches: kinetic and thermodynamic solubility measurement.[7]

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[7][8]

Principle: A concentrated solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation occurs is determined by measuring the turbidity of the solution using a nephelometer.[2][8]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.

-

Turbidity Reading: Measure the turbidity of each well using a plate-based nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[3] It is crucial for later-stage development and formulation work.

Principle: An excess of the solid compound is equilibrated with a solvent for a sufficient time to reach saturation. The concentration of the dissolved compound in the supernatant is then determined analytically.[3]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen solvents (e.g., water, buffers of different pH, ethanol). Ensure that solid material remains undissolved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[8]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid-State Analysis: It is good practice to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[8]

Caption: A comprehensive workflow for determining kinetic and thermodynamic solubility.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound. A clear understanding of these is crucial for its effective handling and formulation.

-

pH: As this compound is a weak base, its aqueous solubility is expected to be pH-dependent.[3][9] At pH values more than two units below its pKa, the oxazole nitrogen will be protonated, leading to a significant increase in aqueous solubility. Conversely, at pH values above its pKa, the compound will be in its neutral, less soluble form.

-

Co-solvents: The use of co-solvents is a common strategy to enhance the solubility of poorly water-soluble compounds. For this compound, polar organic solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) are expected to increase its aqueous solubility significantly.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. This is a key consideration for crystallization and purification processes.

-

Solid-State Properties: The crystalline form (polymorph) or amorphous state of the compound can have a profound impact on its thermodynamic solubility.[8] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is essential to characterize the solid form of the material being tested.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of this compound, a compound of significant interest in pharmaceutical synthesis. While specific experimental data remains to be published, the principles outlined herein, based on its chemical structure and established methodologies, offer a robust framework for researchers. The provided protocols for kinetic and thermodynamic solubility determination serve as a starting point for generating reliable and reproducible data. A thorough characterization of the solubility profile of this compound is a critical step in its journey towards the development of novel therapeutics, enabling rational process development, and ultimately, successful formulation design.

References

-

Bergström, C. A., & Avdeef, A. (2019). What is the Solubility of My Compound?. ADMET & DMPK, 7(1), 1-5. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Glaxo Group Limited. (2005). Method for determining solubility of a chemical compound.

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-190. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PubChem. (n.d.). tert-Butyl n-(1,3-oxazol-4-yl)carbamate. PubChemLite. [Link]

-

PubChem. (n.d.). tert-Butyl 1,2-oxazol-3-ylcarbamate. [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rheolution.com [rheolution.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - Tert-butyl n-(1,3-oxazol-4-yl)carbamate (C8H12N2O3) [pubchemlite.lcsb.uni.lu]

- 6. tert-Butyl 1,2-oxazol-3-ylcarbamate | C8H12N2O3 | CID 21992950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

tert-Butyl oxazol-4-ylcarbamate: A Guide to Chemical Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl oxazol-4-ylcarbamate is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of complex pharmaceutical compounds, including protease and kinase inhibitors.[1] The integrity of this reagent is paramount to the success of multi-step syntheses, making a thorough understanding of its stability and handling requirements essential. This guide provides a detailed examination of the chemical stability of this compound, outlining its degradation pathways, recommended storage conditions, and protocols for handling and stability assessment. By synthesizing information from safety data sheets, chemical literature, and established principles of organic chemistry, this document serves as an authoritative resource for ensuring the long-term viability and purity of this critical synthetic intermediate.

Introduction and Chemical Profile

This compound is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyloxycarbonyl (Boc)-protected amine. This structure is highly valued in drug discovery, where the oxazole moiety imparts specific electronic and conformational properties to target molecules, and the Boc group offers a reliable and selectively cleavable protecting group for the amine functionality.[1] The stability of the molecule is intrinsically linked to the lability of the Boc group, which dictates the conditions under which the compound can be handled and stored without premature deprotection or degradation.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. These parameters are fundamental to its handling and storage.

| Property | Value | Source |

| CAS Number | 1314931-66-2 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂O₃ | [1][2][3] |

| Molecular Weight | 184.19 g/mol | [1][2][3] |

| Predicted Boiling Point | 225.3 ± 13.0 °C | [3] |

| Predicted Density | 1.192 ± 0.06 g/cm³ | [3] |

| Appearance | Off-white to white solid | [4] |

Core Stability Analysis

The overall stability of this compound is robust under recommended conditions but is governed primarily by the chemical vulnerabilities of the Boc protecting group.[5] A nuanced understanding of these factors is critical for preventing unintended degradation.

The Decisive Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is the most reactive moiety on the molecule under common laboratory conditions. Its stability profile defines the compound's compatibility with various reagents and environments.

-

Acid Lability: The Boc group is exceptionally sensitive to acidic conditions.[6][7] The mechanism of cleavage involves protonation of the carbamate oxygen, which facilitates the departure of a highly stable tert-butyl cation. This cation can then be quenched or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free oxazol-4-amine.[8] This reactivity necessitates the strict avoidance of acidic contaminants during storage and handling. Even trace amounts of acid or exposure to acidic vapors can initiate degradation.

-

Base and Nucleophile Stability: In contrast to its acid sensitivity, the Boc group is generally stable in the presence of most bases and nucleophiles.[6] This characteristic is the cornerstone of its use in orthogonal synthesis strategies, where it can remain intact while other protecting groups, such as Fmoc, are removed under basic conditions.

-

Thermal Stability: While thermal deprotection of Boc groups is possible, it typically requires elevated temperatures. Under standard storage and laboratory conditions (ambient or refrigerated), this compound is considered thermally stable.[5] Studies on related Boc-protected heterocyclic compounds have confirmed good thermal stability.[9][10][11]

Stability of the Oxazole Ring

The oxazole ring is an aromatic heterocycle and is generally stable. However, highly aggressive conditions, such as concentrated acids or bases at high temperatures, could potentially lead to ring-opening hydrolysis.[12] In the context of this compound, the Boc group's acid sensitivity is so pronounced that it would cleave long before the oxazole ring is compromised under acidic conditions.

Incompatible Materials

Safety data sheets consistently identify strong oxidizing agents as incompatible with tert-Butyl carbamate and its derivatives.[4][5] The molecule contains multiple sites susceptible to oxidation, and contact with strong oxidizers should be strictly avoided to prevent decomposition and the formation of hazardous byproducts.

Degradation Pathways

The primary and most probable degradation pathway for this compound during storage is acid-catalyzed deprotection.

Diagram 1: The primary acid-catalyzed degradation pathway.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the chemical integrity of this compound.

Optimal Storage Conditions

The consensus from supplier data and chemical safety information points to the following conditions for maximizing shelf life.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation and preserves long-term stability.[1][13] |

| Atmosphere | Store in a dry environment. A "dry seal" or storage under an inert gas (e.g., Argon) is ideal for long-term storage.[1] | Prevents hydrolysis from atmospheric moisture and slow oxidation. |

| Container | Tightly closed container. | Prevents ingress of moisture and atmospheric contaminants.[2][5][14] |

| Light | Store in a dark place. | While not explicitly stated as light-sensitive, protection from light is a general best practice for complex organic molecules. |

| Location | Store in a well-ventilated, cool, dry place away from incompatible materials, especially acids and strong oxidizers.[2][5][14] | Ensures safety and prevents accidental contact with substances that could cause degradation. |

Safe Handling Protocol

A self-validating system of safe handling minimizes exposure and preserves compound purity.

-

Preparation: Before handling, ensure an eyewash station and safety shower are immediately accessible. Visually inspect the container for any signs of damage or leakage.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant nitrile gloves, and a lab coat.[15][16]

-

Work Area: Conduct all manipulations within a certified chemical fume hood or other well-ventilated enclosure to avoid inhalation of dust.[14][15]

-

Dispensing: Use a spatula to carefully transfer the solid material. Avoid actions that could generate dust clouds.

-

Post-Handling: Tightly reseal the container immediately after use. Clean the work area and any equipment used. Decontaminate glassware if necessary.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2][14]

Experimental Workflow: Protocol for Stability Verification

To ensure the trustworthiness of experimental results, researchers can perform a streamlined stability assessment. This protocol provides a self-validating method to confirm the integrity of a specific batch of this compound.

Objective

To assess the stability of the compound under accelerated (stress) conditions and confirm the absence of significant degradation in a stored sample.

Methodology

-

Reference Standard: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., Acetonitrile/Water) to create a stock solution for HPLC analysis (T=0 reference).

-

Sample Preparation: Weigh several small samples (e.g., 5-10 mg) of the compound into individual, inert glass vials.

-

Stress Conditions:

-

Control: Store one vial under recommended conditions (2-8°C, dark, sealed).

-

Accelerated Thermal: Place one vial in an oven at 40°C.

-

Acidic Vapor: Place one open vial inside a sealed desiccator containing a small beaker of formic acid (do not allow direct contact). This simulates exposure to a corrosive acidic environment.

-

-

Analysis Time Points: After a set period (e.g., 7 days), remove the vials from the stress conditions.

-

Analytical Method:

-

Accurately prepare a solution from each vial at the same concentration as the T=0 reference.

-

Analyze all samples by High-Performance Liquid Chromatography (HPLC) using a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid or TFA) and UV detection (e.g., at 210-254 nm).

-

-

Data Interpretation:

-

Compare the chromatograms.

-

Stable: The chromatograms of the stressed samples are identical to the T=0 and control samples, with the main peak showing >99% of the total peak area.

-

Degraded: The chromatograms of the stressed samples (especially the acidic vapor sample) show a significant decrease in the area of the parent peak and the appearance of a new, more polar peak corresponding to oxazol-4-amine.

-

Diagram 2: Experimental workflow for stability assessment.

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary vulnerability is its sensitivity to acid, which readily cleaves the Boc protecting group. By adhering to the storage guidelines of refrigeration (2-8°C) in a dry, tightly sealed container away from incompatible materials, researchers can ensure its long-term purity and integrity. The implementation of safe handling practices and the ability to perform verification studies provide a robust framework for the successful application of this important building block in pharmaceutical research and development.

References

- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Royal Society of Chemistry.

- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. (2025). ResearchGate. Retrieved from [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2025). ResearchGate. Retrieved from [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). Innovare Academic Sciences. Retrieved from [Link]

-

tert-Butyl piperidin-4-ylcarbamate | 73874-95-0. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2021). International Journal of Chemistry Research. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 1314931-66-2 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. ijcr.info [ijcr.info]

- 11. ijcr.info [ijcr.info]

- 12. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. aksci.com [aksci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to tert-Butyl oxazol-4-ylcarbamate: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl oxazol-4-ylcarbamate (CAS No. 1314931-66-2) is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its structure combines an oxazole ring, a common motif in biologically active compounds, with a tert-butoxycarbonyl (Boc) protected amine. This configuration makes it an important intermediate for the synthesis of more complex molecules, particularly in the development of kinase and protease inhibitors.[1] The Boc protecting group allows for the selective modification of other parts of a molecule while the amine at the 4-position of the oxazole ring remains shielded, to be deprotected under specific acidic conditions for subsequent reactions. This guide provides a comprehensive overview of the commercial availability, a detailed synthetic protocol, and the analytical characterization of this compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically greater than 95%. The commercial availability of this reagent facilitates its direct use in synthetic workflows without the need for in-house preparation for many applications.

Below is a comparative table of some of the key suppliers:

| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |

| Sigma-Aldrich (Merck) | Varies | ≥95% | Grams |

| BLD Pharm | BD254365 | ≥97% | Milligrams to Kilograms |

| ChemicalBook | CB1314931662 | ≥98% | Grams to Kilograms |

| MySkinRecipes | 148569 | 95% | Milligrams to Grams |

Synthesis of this compound

While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the preparation of specific analogs. The synthesis is a two-step process that first involves the formation of the 4-aminooxazole precursor, followed by the protection of the amino group with a Boc group.

Part 1: Synthesis of 4-Aminooxazole (Precursor)

The synthesis of the oxazole ring system can be achieved through various methods. A common approach involves the condensation of an α-haloketone with a cyanide source. For the synthesis of 4-aminooxazoles, a plausible route involves the reaction of an appropriate precursor that can cyclize to form the desired oxazole ring with an amino group at the 4-position.

Part 2: Boc Protection of 4-Aminooxazole

The protection of the amino group of 4-aminooxazole is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common method for introducing the Boc protecting group.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the Boc protection of amines.

Materials and Reagents:

-

4-Aminooxazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminooxazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification Workflow:

Caption: Purification of this compound.

Purification:

The crude product is purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a solid. For some Boc-protected amino acids that are oily, crystallization can be induced by dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar solvent to precipitate the solid.[2][3]

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Analytical Workflow:

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. Signals for the oxazole ring protons would appear in the aromatic region, typically between 7 and 8.5 ppm. A broad singlet corresponding to the NH proton of the carbamate is also expected.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will appear around 153 ppm. The signals for the carbons of the oxazole ring will be in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O stretch (carbamate): A strong absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C stretch (oxazole ring): Absorptions in the 1650-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₈H₁₂N₂O₃), the expected monoisotopic mass is approximately 184.08 g/mol .[4] Electrospray ionization (ESI) is a suitable technique, and the protonated molecule [M+H]⁺ would be observed at m/z ≈ 185.09.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its commercial availability makes it readily accessible for research and development. For larger-scale applications, the outlined synthetic and purification procedures provide a reliable method for its preparation. Proper analytical characterization is crucial to ensure the identity and purity of the compound before its use in subsequent synthetic steps.

References

-

MySkinRecipes. This compound. [Link]

- Google Patents.

-

Patsnap. Crystallization method of Boc-amino acid - Eureka. [Link]

-

PubChemLite. Tert-butyl n-(1,3-oxazol-4-yl)carbamate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. PubChemLite - Tert-butyl n-(1,3-oxazol-4-yl)carbamate (C8H12N2O3) [pubchemlite.lcsb.uni.lu]

The Strategic Role of tert-Butyl Oxazol-4-ylcarbamate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals